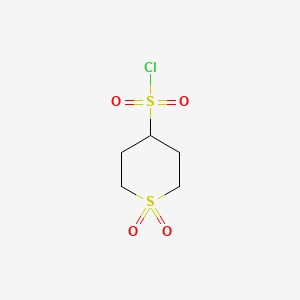

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride

Descripción general

Descripción

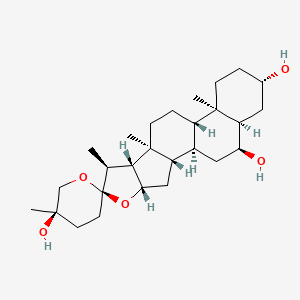

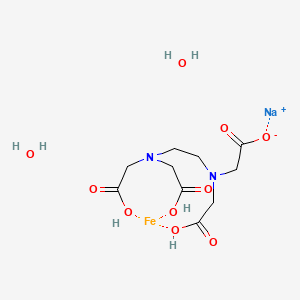

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO4S2 . It is used in scientific research for its wide applications.

Synthesis Analysis

The synthesis of this compound is not straightforward due to the high aqueous solubility of the product and the intermediates . The isolation and purification of the aldehyde was accomplished by conversion to the crystalline bisulfite adduct .Molecular Structure Analysis

The molecular structure of 1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is represented by the InChI code 1S/C5H9ClO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2 .Physical And Chemical Properties Analysis

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is a powder with a molecular weight of 232.71 . It has a melting point of 175-176 degrees Celsius .Aplicaciones Científicas De Investigación

Versatile Protecting and Activating Groups for Amine Synthesis

Sulfonyl chlorides, similar in reactivity to 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride, serve as versatile sulfonating agents for amines, indicating potential in synthesizing N-substituted sulfonamides. These compounds exhibit stability under various conditions and can be removed selectively, highlighting their utility in complex organic syntheses (Sakamoto et al., 2006).

Oxidative Conversion to Sulfonyl Chlorides

The oxidative conversion of thiols and disulfides to sulfonyl chlorides has been studied, showcasing methods that avoid severe conditions, which could be applicable for the synthesis or modification of 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride. These processes provide high yields and purity, underlining the compound's significance in producing pharmaceuticals, dyes, and other chemicals (Lezina et al., 2011).

Polyarylates Synthesis

Research into the synthesis of polyarylates containing sulfone or ether and sulfone groups from diacid chlorides demonstrates the potential of sulfonyl chloride derivatives in polymer chemistry. These polymers, characterized by good solubility and mechanical properties, could hint at applications of 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride in the development of new materials (Hsiao & Chiou, 2001).

Catalytic Oxidation of Sulfides

Vanadium complexes with thiolate ligands have been investigated for their catalytic activity towards sulfoxidation, utilizing sulfide substrates. This research underscores the importance of sulfur-containing compounds in catalysis and could suggest potential catalytic roles for 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride or its derivatives (Hall et al., 2013).

Development of Polyfunctional Sulfonamides

Studies on the synthesis of heteroaryl sulfonamides and sulfonyl fluorides from thiols highlight the compound's utility in creating multifunctional molecules. These methods, which are rapid and avoid the use of hazardous gases, could be relevant for exploring the chemistry of 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride in the context of developing novel pharmaceuticals or materials (Wright & Hallstrom, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

1,1-dioxothiane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQCBWGPRBGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401194373 | |

| Record name | 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride | |

CAS RN |

1221722-37-7 | |

| Record name | 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579760.png)

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)

![(1S,2R,4R,6S,7S,10R,11S,12S,14R,16S,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol](/img/structure/B579767.png)

![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)

![2-chloro-6-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579769.png)

![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)